molecular formula C6H6O5S.C4H11N<br>C10H17NO5S B1671386 Etamsylate CAS No. 2624-44-4

Etamsylate

Cat. No.: B1671386
CAS No.: 2624-44-4
M. Wt: 263.31 g/mol
InChI Key: HBGOLJKPSFNJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is an antihemorrhagic agent. It is primarily used to prevent and control bleeding from small blood vessels. The compound works by increasing the resistance of capillaries and promoting platelet adhesion, which helps in reducing bleeding time and blood loss .

Scientific Research Applications

Etamsylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its role in promoting platelet aggregation and capillary resistance.

    Medicine: Widely used to control bleeding in surgeries and to treat conditions like menorrhagia and epistaxis.

    Industry: Utilized in the production of hemostatic agents and other pharmaceuticals

Mechanism of Action

Target of Action

Etamsylate, also known as Ethamsylate, primarily targets the endothelium of capillaries and platelets . The endothelium is the inner lining of blood vessels, and it plays a crucial role in controlling the passage of materials and the transit of white blood cells into and out of the bloodstream. Platelets are small blood cells that help the body form clots to stop bleeding.

Mode of Action

This compound works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of certain prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This interaction with its targets leads to a decrease in bleeding time and blood loss from wounds .

Biochemical Pathways

This compound affects the prostaglandin and thromboxane A2 pathways . It decreases the synthesis of Prostacyclin (PgI2), a potent vasodilator and a disaggregator of platelets . This action facilitates platelet aggregation and adhesion, ultimately leading to a decrease and stop of hemorrhage . Furthermore, it has been suggested that this compound might act as an inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway , which plays a significant role in angiogenesis and wound healing .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is rapidly excreted, predominantly as unmetabolised this compound, in the urine . Approximately 66 to 69% of the dose is excreted in the urine within 12 hours of dosing . After oral administration of 500 mg this compound, peak plasma concentrations in the range of 10 to 20 μg/ml are achieved 3 to 4 hours after dosing .

Result of Action

The molecular and cellular effects of this compound’s action include increased platelet aggregation, decreased capillary permeability, and reduced bleeding time . It has been shown to reduce blood loss from wounds . In addition, it has been associated with decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin .

Action Environment

For instance, in a clinical trial, this compound was administered via intravitreal injection, and the efficacy of this compound in patients with dry Age-Related Macular Degeneration (AMD) was found to be 86.7% . This suggests that the method of administration and the specific condition being treated can influence the efficacy of this compound .

Safety and Hazards

Etamsylate is classified as a Category 2B for serious eye damage/eye irritation . It causes eye irritation and precautions should be taken to avoid eye contact .

Future Directions

Etamsylate has been used as a FGF signaling inhibitor in in vitro experiments . It acts as an antiangiogenic factor, inhibiting wound healing and matrigel tubulogenesis . A pilot clinical trial was performed with 12 HHT patients using a topical spray of this compound twice a day for 4 weeks . The significant reduction in the ESS scale, together with the lack of significant side effects, allowed the designation of topical this compound as a new orphan drug for epistaxis in HHT .

Biochemical Analysis

Biochemical Properties

Etamsylate plays a significant role in biochemical reactions. It is believed to work by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of prostaglandins which cause platelet disaggregation, vasodilation, and increased capillary permeability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to stimulate thrombopoiesis and their release from bone marrow . Its hemostatic action is due to the activation of thromboplastin formation on damaged sites of small blood vessels and decrease of Prostacyclin synthesis .

Molecular Mechanism

It has been shown to reduce bleeding time and blood loss from wounds, which appears to relate to increased platelet aggregation mediated by a thromboxane A2 or prostaglandin F2a dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the administration of this compound shortens bleeding time and the severity of the hemorrhage up to 50%, reaching its maximum effect between 30 minutes and 4 hours after its administration .

Dosage Effects in Animal Models

In veterinary medicine, the dose used for this compound ranges from 5 to 10 mg/kg body weight . The effects of this compound vary with different dosages in animal models, and it may be administered orally or parenterally to all species .

Metabolic Pathways

It is known to inhibit the biosynthesis and action of prostaglandins .

Transport and Distribution

After intravenous administration, this compound shows a limited tissue distribution due to its low liposolubility . Therefore, its action is practically limited to the circulatory system and blood vessels of highly irrigated organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etamsylate is synthesized through a series of steps including sulfonation, salification, and refining. The process begins with the sulfonation of resorcinol using sulfuric acid, followed by neutralization with diethylamine to form the this compound salt. The crude product is then refined using absolute ethanol .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly by avoiding the use of organic solvents. The final product is obtained through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Etamsylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Etamsylate: this compound is unique in its dual action of promoting platelet adhesion and enhancing capillary resistance. Unlike other hemostatic agents, it does not affect the overall coagulation cascade but specifically targets the initial stages of hemostasis. This makes it particularly effective in controlling capillary bleeding without causing systemic coagulation issues .

Properties

IUPAC Name

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGOLJKPSFNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045559
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624-44-4
Record name Etamsylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2624-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamsylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamsylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethamsylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamsylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAMSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etamsylate
Reactant of Route 2
Etamsylate
Reactant of Route 3
Reactant of Route 3
Etamsylate
Reactant of Route 4
Etamsylate
Reactant of Route 5
Etamsylate
Reactant of Route 6
Etamsylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.